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Compound of Interest

Compound Name: 2-(2,5-Dichlorophenyl)oxirane

CAS No.: 2783-27-9

Cat. No.: B3369979 Get Quote

Executive Summary
2-(2,5-Dichlorophenyl)oxirane (also known as 2,5-Dichlorostyrene oxide) is a high-value

electrophilic building block used primarily to introduce the 2,5-dichlorophenyl moiety into

pharmaceutical scaffolds.[1] Unlike its more common isomer, 2-(2,4-dichlorophenyl)oxirane

(used in miconazole/econazole), the 2,5-isomer is frequently employed in the exploration of

structure-activity relationships (SAR) for dopamine agonists, adrenergic

-blockers, and norepinephrine reuptake inhibitors.[1]

This guide details the synthesis of this intermediate via the Corey-Chaykovsky reaction and its

subsequent application in generating

-amino alcohols—a privileged motif in drug discovery.[1]
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Property Specification

IUPAC Name 2-(2,5-Dichlorophenyl)oxirane

CAS Number 2783-27-9

Molecular Formula

C

H

Cl

O

Molecular Weight 189.04 g/mol

Physical State Colorless to pale yellow liquid

Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Hazards
Warning: Alkylating agent.[1][2][3] Skin irritant.

Potential mutagen.[1] Handle in fume hood.

Synthesis of the Intermediate (The "Make")
While 2-(2,5-Dichlorophenyl)oxirane is commercially available, in-situ preparation is often

preferred in discovery chemistry to ensure freshness and avoid polymerization.[1] The most

robust method is the Corey-Chaykovsky epoxidation of 2,5-dichlorobenzaldehyde.[1] This

method avoids the over-oxidation risks associated with mCPBA epoxidation of the

corresponding styrene.[1]

Mechanistic Pathway[1][5][6][7]
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Figure 1: Corey-Chaykovsky epoxidation mechanism. The sulfur ylide acts as a methylene

transfer agent.[1][4]

Experimental Protocol: Corey-Chaykovsky
Epoxidation[1][10]
Objective: Synthesize 5.0 g of 2-(2,5-Dichlorophenyl)oxirane.

Reagents:

2,5-Dichlorobenzaldehyde (4.64 g, 26.5 mmol)

Trimethylsulfoxonium iodide (7.0 g, 31.8 mmol, 1.2 equiv)

Sodium Hydride (60% in oil) (1.27 g, 31.8 mmol, 1.2 equiv)

DMSO (anhydrous, 50 mL)

Step-by-Step Procedure:

Ylide Formation: In a flame-dried 250 mL round-bottom flask under Argon, add

Trimethylsulfoxonium iodide. Add NaH (washed with hexanes to remove oil if strictly

necessary, though usually not required for this scale).

Solvation: Add anhydrous DMSO dropwise via syringe. Caution: Hydrogen gas evolution.[1]

Stir at room temperature for 30–60 minutes until the solution becomes clear/milky and gas

evolution ceases. This generates the dimethyloxosulfonium methylide.[1][5]

Addition: Cool the ylide solution to 0°C. Add 2,5-Dichlorobenzaldehyde (dissolved in 10 mL

DMSO) dropwise over 15 minutes.

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for

2–3 hours.

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot (Rf ~0.[1]6) should

disappear, replaced by the epoxide (Rf ~0.7).

Work-up: Pour the reaction mixture into 200 mL of ice-water. Extract with Diethyl Ether (
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mL).

Purification: Wash combined organics with water (

) and brine (

). Dry over Na

SO

, filter, and concentrate under reduced pressure.

Yield: Expect ~4.5–4.8 g (90–95%) of a pale yellow oil.

Note: The product is sufficiently pure for most subsequent ring-opening reactions.[1] If

storage is needed, flash chromatography (Silica, 100% Hexanes

5% EtOAc/Hexanes) is recommended.

Application: Regioselective Ring Opening (The
"Use")
The primary utility of this epoxide is the synthesis of

-amino alcohols.[1][6] The 2,5-dichloro substitution pattern creates a specific steric and
electronic environment.[1]

Regioselectivity: Under basic or neutral conditions, nucleophilic attack by amines occurs

predominantly at the terminal (

) carbon due to steric hindrance at the benzylic (

) position caused by the bulky dichlorophenyl group.[1]

Electronic Effect: The electron-withdrawing chlorine atoms deactivate the ring slightly

compared to unsubstituted styrene oxide, but the benzylic position still retains some

carbocation character under acidic conditions.[1]

Workflow Diagram
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Reaction Conditions

2-(2,5-Dichlorophenyl)oxirane
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Method B: Lewis Acid
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Figure 2: Nucleophilic ring opening of the epoxide.[1] Method A is the standard protocol

described below.

Protocol: Synthesis of 1-(2,5-Dichlorophenyl)-2-
(isopropylamino)ethanol[1]
This protocol mimics the synthesis of beta-blocker analogues.[1]

Reagents:

2-(2,5-Dichlorophenyl)oxirane (1.0 g, 5.3 mmol)

Isopropylamine (1.56 g, 26.5 mmol, 5.0 equiv)

Ethanol (Absolute, 10 mL)

Procedure:

Setup: In a pressure tube or sealed vial, dissolve the epoxide in Ethanol.[1]

Addition: Add Isopropylamine. Note: Excess amine is used to prevent double-alkylation

(formation of the tertiary amine).[1]
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Heating: Seal the vessel and heat to 60°C for 4–6 hours.

Monitoring: Monitor by LC-MS or TLC. The epoxide is non-polar; the amino alcohol will be

significantly more polar and stain strongly with Ninhydrin.[1]

Work-up: Concentrate the mixture to dryness to remove ethanol and excess isopropylamine.

Purification: The residue is often an oil that crystallizes upon standing or treatment with

HCl/Ether to form the hydrochloride salt.[1]

Recrystallization:[1] Isopropanol/Ether.[1]

Quality Control & Validation
Trustworthy data is the backbone of experimental science.[1] Use these parameters to validate

your synthesis.

NMR Diagnostics (400 MHz, CDCl )
Proton
Environment

Chemical Shift (

)
Multiplicity Diagnostic Note

Epoxide CH (Benzylic) 4.15 – 4.25 ppm dd

Characteristic

downfield shift due to

Cl-phenyl ring.[1]

Epoxide CH

(Terminal)

3.15 ppm (trans)2.75

ppm (cis)
dddd

Distinct AMX system.

Coupling constants (

) confirm ring closure.

Aromatic H-6 ~7.45 ppm d

Proton adjacent to the

epoxide group (ortho).

[1]

Aromatic H-3, H-4 7.20 – 7.30 ppm m
Remaining aromatic

protons.[1]

HPLC Method (Chiral Purity)
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If using the epoxide for asymmetric synthesis (e.g., via Hydrolytic Kinetic Resolution),

enantiomeric excess (ee) must be determined.

Column: Chiralcel OD-H or AD-H.[1]

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

Flow Rate: 1.0 mL/min.[1]

Detection: UV @ 220 nm and 254 nm.[1]

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Yield (Epoxidation) Incomplete ylide formation.[1]

Ensure NaH is fresh. Allow

longer time for DMSO/NaH

reaction before adding

aldehyde.

Polymerization Acidic impurities or heat.[1]

Store epoxide over solid K

CO

traces if keeping for >24h.[1]

Keep cold.

Regioisomer Mix (Ring

Opening)
Acidic catalysis occurring.

Ensure the reaction medium is

basic (the amine itself usually

suffices).[1] Avoid Lewis acids

unless necessary for reactivity.

[1]

Bis-alkylation Insufficient amine excess.[1]
Increase amine equivalents to

>5:1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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